molecular formula C11H13FN4 B1483252 (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098065-46-2

(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1483252
CAS No.: 2098065-46-2
M. Wt: 220.25 g/mol
InChI Key: NVTNLSDKHHIXBW-UHFFFAOYSA-N
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Description

(1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole-based small molecule featuring a 2-fluoroethyl group at the N1 position, a pyridin-4-yl substituent at C3, and a primary amine at the C5-methylene position.

Properties

IUPAC Name

[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTNLSDKHHIXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a synthetic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis pathways, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is C11H16FN5, with a molecular weight of 237.28 g/mol. Its structure includes a pyrazole ring, a pyridine moiety, and a fluoroethyl substituent, which enhances its lipophilicity and potential for membrane permeability.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The following table summarizes key biological activities associated with pyrazole derivatives, including our compound of interest:

Biological Activity Description
Antibacterial Exhibits activity against Gram-positive bacteria, including MRSA and VRE .
Antineoplastic Potential as an anti-cancer agent through modulation of cancer cell pathways .
Enzyme Inhibition Acts as an inhibitor for enzymes like α-glucosidase and carbonic anhydrase .
Anti-inflammatory May reduce inflammation through specific biochemical pathways .

The mechanism of action for (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine involves binding interactions with target proteins. The fluoroethyl group enhances the compound's reactivity and stability, facilitating its interaction with enzymes and receptors. These interactions can lead to:

  • Altered Enzyme Activity: The compound may inhibit or activate specific enzymes, impacting metabolic processes.
  • Receptor Modulation: Binding to receptors can influence signaling pathways, potentially leading to therapeutic effects.

Synthesis Pathways

The synthesis of (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine typically involves several steps:

  • Formation of the Pyrazole Ring: This involves reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
  • Introduction of the Pyridine Group: Coupling the pyrazole ring with a pyridine derivative using palladium-catalyzed cross-coupling reactions.
  • Addition of the Fluoroethyl Group: Achieved through nucleophilic substitution reactions involving fluoroethyl halides.
  • Formation of the Methanamine Group: Finalizing the structure through appropriate chemical transformations.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:

  • Antibacterial Activity: Research indicates that compounds similar to (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine exhibit significant antibacterial properties against resistant strains like MRSA .
  • Cancer Therapy: Investigations into pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through targeted enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Substituent Impact on Physicochemical Properties

  • Fluoroethyl vs. Methoxyethyl : The 2-fluoroethyl group in the target compound may enhance metabolic stability compared to methoxyethyl (), as fluorine’s electronegativity reduces oxidative metabolism .
  • Pyridin-4-yl vs. Pyridin-3-yl : Pyridin-4-yl’s para-substitution (vs. meta in ) may influence π-stacking or hydrogen-bonding interactions with biological targets .
  • Trifluoromethyl (CF₃) vs. Pyridinyl substituents, especially at C3, may enhance solubility via hydrogen bonding .

Preparation Methods

Synthesis of the Pyrazole Core

The foundational step involves synthesizing the pyrazole ring, which can be achieved through various established methods:

  • Hydrazine-mediated cyclization: Hydrazine derivatives react with 1,3-dicarbonyl compounds or α,β-unsaturated ketones under reflux conditions to form the pyrazole ring.
  • Oxidative cyclization: Using oxidants such as hydrogen peroxide or peracids to cyclize appropriate precursors, especially when starting from hydrazones or hydrazides.

Research Findings:

  • The synthesis often begins with hydrazine derivatives reacting with suitable ketones or aldehydes, followed by cyclization under controlled conditions to form the pyrazole nucleus.

Introduction of the 2-Fluoroethyl Group

The fluoroethyl group is typically introduced via nucleophilic substitution reactions:

  • Nucleophilic substitution on halogenated intermediates: Using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) reacting with nucleophilic nitrogen centers in the pyrazole ring or its derivatives.
  • Reaction conditions: Refluxing in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with base catalysts like potassium carbonate or cesium carbonate to facilitate substitution.

Research Findings:

  • The process involves first preparing a pyrazole derivative with a suitable leaving group, then reacting it with 2-fluoroethyl halides under reflux, leading to the attachment of the fluoroethyl group.

Attachment of the Pyridin-4-yl Group

The pyridinyl moiety is introduced via nucleophilic aromatic substitution or cross-coupling reactions:

  • Nucleophilic substitution: Using 4-chloropyridine or 4-fluoropyridine derivatives reacting with nucleophilic sites on the pyrazole intermediate.
  • Catalytic coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can also be employed for high-yielding attachment.

Research Findings:

  • The substitution often occurs under heating in solvents like DMF or acetonitrile, with bases such as potassium carbonate, to facilitate the formation of the pyridinyl linkage.

Reduction of Nitro Groups (If Present)

In some synthetic routes, nitro groups are reduced to amines:

Research Findings:

  • Reduction steps are performed after the initial substitution reactions to convert nitro groups to amino groups, enabling further functionalization or final product formation.

Final Purification and Characterization

The synthesized compound is purified via recrystallization or chromatography and characterized using NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents Conditions Purpose References
1 Cyclization Hydrazine derivatives Reflux, solvents like ethanol or DMSO Pyrazole core synthesis
2 Nucleophilic substitution 2-fluoroethyl halides Reflux, polar aprotic solvents, bases Fluoroethyl group attachment
3 Aromatic substitution 4-chloropyridine or 4-fluoropyridine Heating in DMF or acetonitrile, bases Pyridinyl group attachment
4 Reduction Hydrogen gas or chemical reductants Catalytic hydrogenation Nitro to amino conversion
5 Purification Recrystallization Standard techniques Product isolation General practice

Research Highlights and Notes

  • The synthesis typically employs multi-step reactions with careful control of temperature and reaction conditions to optimize yield and purity.
  • Reagents like 2-fluoroethyl halides are crucial for introducing the fluoroethyl group, which enhances the compound's biological activity.
  • Catalytic hydrogenation is the preferred method for nitro reduction, ensuring high purity of the amino group.
  • The overall synthesis strategy emphasizes modular assembly , allowing for structural modifications to optimize pharmacological properties.

Q & A

Basic: What are the recommended synthetic routes for (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step processes:

  • Step 1: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles to form the pyrazole core.
  • Step 2: Introduction of the 2-fluoroethyl group via nucleophilic substitution or alkylation under anhydrous conditions (e.g., using K₂CO₃ in DMF at 60–80°C) .
  • Step 3: Coupling of the pyridin-4-yl moiety via Suzuki-Miyaura cross-coupling or direct substitution .
  • Step 4: Functionalization with the methanamine group through reductive amination or protective-group strategies .

Optimization Tips:

  • Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions .
  • Employ flow chemistry for scalability and improved yield in fluorinated intermediate synthesis .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and purity. Fluorine-19 NMR is critical for verifying the fluoroethyl group .
  • HPLC-MS: To assess purity (>95%) and molecular weight confirmation .
  • IR Spectroscopy: Identification of amine (-NH₂) and pyrazole ring vibrations .
  • X-ray Crystallography: For absolute structural determination (if single crystals are obtained), though this requires high-purity samples .

Advanced: How does the fluoroethyl substituent influence the compound's electronic and steric properties, and what implications does this have for target binding?

Answer:

  • Electronic Effects: The electron-withdrawing fluorine atom increases the pyrazole ring's electrophilicity, enhancing hydrogen bonding with target proteins (e.g., enzymes or receptors) .
  • Steric Effects: The 2-fluoroethyl group introduces moderate steric hindrance, potentially improving selectivity by preventing off-target interactions .
  • Lipophilicity: Fluorine enhances membrane permeability, critical for in vivo bioavailability .

Methodological Insight:

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and predict binding affinities .

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

Answer:
Contradictions may arise due to:

  • Metabolic Instability: Use metabolic profiling (e.g., liver microsome assays) to identify degradation pathways .
  • Solubility Issues: Modify salt forms (e.g., hydrochloride) or employ co-solvents (e.g., PEG) to enhance aqueous solubility .
  • Species-Specific Differences: Cross-validate results using humanized cell lines or transgenic animal models .

Experimental Design:

  • Conduct parallel in vitro (cell-based assays) and in vivo (PK/PD studies) experiments under standardized conditions .

Advanced: How can computational methods like molecular docking predict the compound's interaction with biological targets?

Answer:

  • Target Selection: Prioritize receptors/enzymes with known pyrazole-binding domains (e.g., kinase inhibitors, GPCRs) .
  • Docking Workflow:
    • Prepare the compound’s 3D structure (e.g., using Open Babel).
    • Simulate flexible docking with AutoDock Vina to assess binding poses.
    • Validate with molecular dynamics (MD) simulations to evaluate stability .

Case Study:

  • Pyrazole derivatives show affinity for α-synuclein aggregation sites, suggesting potential in neurodegenerative disease research .

Basic: What are the primary biological targets and assays used in preliminary evaluations?

Answer:

  • Targets: Kinases (e.g., JAK2), neurotransmitter receptors (e.g., 5-HT₃), and amyloidogenic proteins .
  • Assays:
    • Enzyme Inhibition: Fluorescence-based kinase activity assays .
    • Receptor Binding: Radioligand displacement assays (e.g., using ³H-labeled antagonists) .
    • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: What are the challenges in scaling up the synthesis of this compound, and how can continuous flow reactors address them?

Answer:
Challenges:

  • Low yields in fluorination steps due to reagent sensitivity.
  • Purification difficulties from byproducts (e.g., di-alkylated impurities) .

Solutions:

  • Flow Chemistry: Enables precise temperature control and safer handling of volatile fluorinated reagents .
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How to design SAR studies to explore modifications at the pyrazole and pyridine rings?

Answer:
SAR Strategy:

  • Pyrazole Modifications:
    • Vary substituents at positions 1 (alkyl/fluoroalkyl) and 3 (heteroaryl groups) to assess steric/electronic effects .
  • Pyridine Modifications:
    • Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups to modulate π-π stacking .

Experimental Approach:

  • Synthesize a library of analogs via combinatorial chemistry.
  • Use high-throughput screening (HTS) to rank binding affinities and selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

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